Methyl 5,5-dimethyl-2,7-dioxooctanoate
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Overview
Description
Methyl 5,5-dimethyl-2,7-dioxooctanoate is an organic compound with the molecular formula C11H18O4. It is a methyl ester derivative of a dioxooctanoic acid, characterized by the presence of two ketone groups and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethyl-2,7-dioxooctanoate typically involves the esterification of the corresponding dioxooctanoic acid. One common method is the reaction of 5,5-dimethyl-2,7-dioxooctanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-2,7-dioxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 5,5-dimethyl-2,7-dioxooctanoic acid.
Reduction: 5,5-dimethyl-2,7-dihydroxyoctanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 5,5-dimethyl-2,7-dioxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethyl-2,7-dioxooctanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The ketone groups can also interact with nucleophiles, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-ethyl-4,7-dioxooctanoate
- Methyl 5,5-dimethyl-3-oxohexanoate
- Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
Uniqueness
Methyl 5,5-dimethyl-2,7-dioxooctanoate is unique due to the presence of two ketone groups and a methyl ester group in its structure. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
67832-15-9 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-2,7-dioxooctanoate |
InChI |
InChI=1S/C11H18O4/c1-8(12)7-11(2,3)6-5-9(13)10(14)15-4/h5-7H2,1-4H3 |
InChI Key |
WNTPTPVHXMKTFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)CCC(=O)C(=O)OC |
Origin of Product |
United States |
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